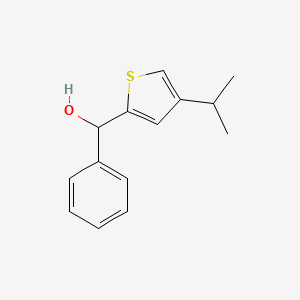
(4-Isopropylthiophen-2-yl)(phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Isopropylthiophen-2-yl)(phenyl)methanol is an organic compound with the molecular formula C14H16OS It is a derivative of thiophene, a sulfur-containing heterocycle, and features both isopropyl and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-isopropylthiophene with benzaldehyde in the presence of a reducing agent. One common method is the Grignard reaction, where 4-isopropylthiophene is first converted to its Grignard reagent by reacting with magnesium in anhydrous ether. This Grignard reagent is then reacted with benzaldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4-Isopropylthiophen-2-yl)(phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiophene derivative.
Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the reduced thiophene derivative.
Substitution: The products depend on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
(4-Isopropylthiophen-2-yl)(phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving thiophene derivatives and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Isopropylthiophen-2-yl)(phenyl)methanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect the compound’s biological activity and its potential as a therapeutic agent.
Comparación Con Compuestos Similares
Similar Compounds
(4-Isopropylphenyl)methanol: Similar structure but lacks the thiophene ring.
(4-Methylthiophen-2-yl)(phenyl)methanol: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
(4-Isopropylthiophen-2-yl)(phenyl)methanol is unique due to the presence of both the isopropyl group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C14H16OS |
|---|---|
Peso molecular |
232.34 g/mol |
Nombre IUPAC |
phenyl-(4-propan-2-ylthiophen-2-yl)methanol |
InChI |
InChI=1S/C14H16OS/c1-10(2)12-8-13(16-9-12)14(15)11-6-4-3-5-7-11/h3-10,14-15H,1-2H3 |
Clave InChI |
CZXDXHXDZXFNRW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CSC(=C1)C(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


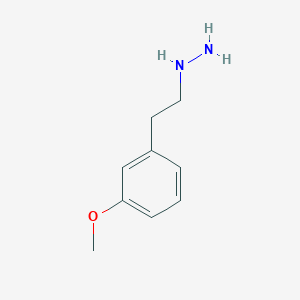
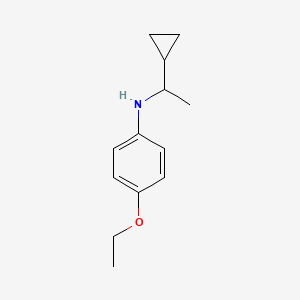

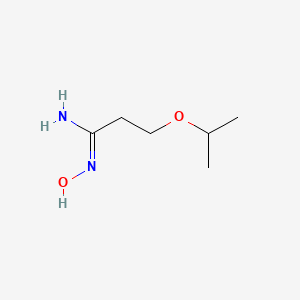
![Butyl[1-(4-chlorophenyl)ethyl]amine](/img/structure/B13079782.png)
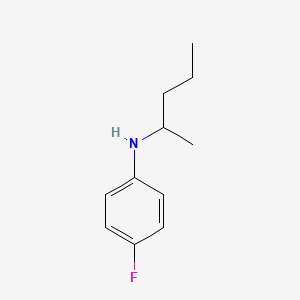
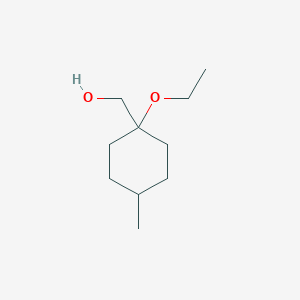

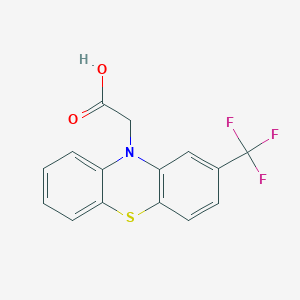
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)

amine](/img/structure/B13079853.png)

![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)
